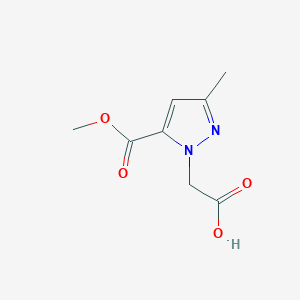![molecular formula C6H5N3S B2990358 Imidazo[1,2-a]pyrazine-8-thiol CAS No. 95186-06-4](/img/structure/B2990358.png)
Imidazo[1,2-a]pyrazine-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazine-8-thiol is a heterocyclic compound with a fused ring structure consisting of an imidazole ring and a pyrazine ring.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyrazine-8-thiol is a versatile scaffold in organic synthesis and drug development . It has been found to exhibit inhibitory effects against several targets, including the insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinase EphB4 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting NF-κB, it can affect the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . Additionally, its inhibitory effects on IGF-IR, PI3K, and aurora kinase can impact the IGF signaling pathway, PI3K/Akt signaling pathway, and aurora kinase pathway, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted due to its interaction with multiple targets. For instance, its inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, its inhibitory effects on IGF-IR, PI3K, and aurora kinase can lead to changes in cell growth, proliferation, and survival .
Analyse Biochimique
Biochemical Properties
It is known that imidazo[1,2-a]pyrazine, the core backbone of this compound, has shown reactivity and multifarious biological activity
Cellular Effects
Some derivatives of imidazo[1,2-a]pyrazine have shown significant anti-cancer activities against various cancer cells
Molecular Mechanism
It is suggested that imidazo[1,2-a]pyrazine derivatives may interact with biomolecules and potentially influence gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing imidazo[1,2-a]pyrazine-8-thiol involves the use of iodine as a catalyst. The synthesis typically follows a one-pot three-component condensation reaction. This reaction involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, which undergo [4 + 1] cycloaddition to form the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions, ensuring high yields, and maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyrazine-8-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The thiol group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced imidazo[1,2-a]pyrazine compounds, and various substituted derivatives, each with unique chemical and physical properties .
Applications De Recherche Scientifique
Imidazo[1,2-a]pyrazine-8-thiol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyridine: Another similar compound with a different ring fusion pattern, known for its luminescent properties and applications in materials science.
Uniqueness
Imidazo[1,2-a]pyrazine-8-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing novel bioactive molecules and materials with specific properties .
Propriétés
IUPAC Name |
7H-imidazo[1,2-a]pyrazine-8-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZWEMLOWNFSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)
![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)




![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)
![methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2990291.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2990292.png)
![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2990294.png)
![N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2990295.png)

